1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties. The molecular formula of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is with a molecular weight of approximately 123.156 g/mol. Its CAS number is 67139-22-4, which uniquely identifies this compound in chemical databases .
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is classified as a nitrogen-containing heterocyclic compound. It is synthesized through various chemical reactions involving pyrimidine derivatives. The compound's structure features a fused imidazole and pyrimidine ring system, which contributes to its biological activity and potential applications in pharmaceuticals .
The synthesis of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine typically involves the cyclo-condensation of 2-amino pyrimidine with aldehydes or ketones. One notable method includes:
For example, one reported synthesis involves treating 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol at reflux for 10 hours to form a dichloromethyl intermediate .
The molecular structure of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be described as follows:
The structure consists of a fused bicyclic system featuring both imidazole and pyrimidine rings .
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can participate in various chemical reactions:
For instance, the oxidation of the tetrahydro compound can yield carboxylic acid derivatives through controlled oxidation processes using reagents like oxone .
The physical properties of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine include:
Chemical properties include stability under standard conditions but may vary under extreme pH or temperature conditions.
The compound's partition coefficient (LogP) indicates it has moderate lipophilicity (LogP = 0), suggesting potential bioavailability .
The applications of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine are primarily in medicinal chemistry:
Emerging research continues to explore its efficacy against various pathogens and its role in pain management therapies .
The construction of the 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine core typically employs sequential condensation-cyclization protocols. A prominent approach involves Michael addition of aminoalkyl esters to Baylis-Hillman derivatives of acrylonitrile, followed by nitrile reduction and cyanogen bromide-mediated cyclization. This strategy enables efficient assembly of the bicyclic system with precise regiocontrol. For example, glycine ethyl ester reacts with Baylis-Hillman adduct 1a under reflux conditions to yield intermediate 2a as a 1:1 diastereomeric mixture (89% yield). Subsequent Raney-Ni catalyzed hydrogenation generates unstable diamine 3a, which undergoes immediate intramolecular cyclization with cyanogen bromide (BrCN) to furnish the target scaffold in 75% yield after purification [1]. Alternative pathways utilize N-alkylation of primary allylamines derived from acetylated Baylis-Hillman intermediates with alkyl haloacetates. The resulting aminoalkyl esters undergo nitrile-to-amine reduction, generating diamines that participate in double intramolecular cyclization upon BrCN exposure, yielding annulated pyrimidin-2-ones. This methodology demonstrates versatility for introducing diverse aryl/alkyl substituents at the C6 position while maintaining the critical 1-methyl group [1].
Transition-metal catalysis significantly enhances the efficiency of imidazo[1,2-a]pyrimidine ring formation, particularly for N-annulation reactions. Palladium-catalyzed cascade reactions enable direct conversion of lignin-derived β-O-4 model compounds into structurally complex derivatives. Using 2-aminopyridine as a nitrogen source and Pd/C (10 mol%) activated by NaBH₄ (10 mol%) in toluene/water (3:1), C–O bond cleavage generates ketone intermediates (e.g., acetophenone). Subsequent iodine-promoted (20 mol%) dehydrative condensation and intramolecular cyclization achieve yields up to 60.5% for 2-phenyl-substituted analogs. The iodine promoter facilitates sp³ C–H oxidative activation and intramolecular dehydrative coupling, crucial for forming the imidazo ring [3] [10]. Optimization studies reveal solvent dependence:
Table 1: Solvent Optimization for Iodine-Promoted Cyclization
Solvent System | Iodine Source | Yield (%) | Byproduct Formation |
---|---|---|---|
Toluene/H₂O | I₂ | 60.5 | <5% |
CH₃CN/H₂O | I₂ | 40.0 | 15–20% |
iPrOH | None | 0 | >90% |
DMF/H₂O | KI | 10.0 | 50–60% |
Notably, iodate salts (KIO₃, NaIO₃) show lower electrophilicity than I₂, reducing cyclization efficiency to 30–35% [3].
Regioselective C3 functionalization exploits electrophilic trapping of enolizable positions adjacent to the imidazo nitrogen. In situ-generated hydrazone intermediates enable installation of pharmacophores critical for bioactivity. For instance, condensation of 2-aminopyridine with ketones derived from β-O-4 lignin segments forms hydrazone-linked precursors. Under iodine catalysis (20 mol% in toluene/H₂O), these undergo regioselective cyclodehydration, affording C3-arylated products like 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidine in 87% yield [3] [10]. Acylhydrazides serve as versatile handles for amide-bond formation: Carbodiimide-mediated coupling of 3-(7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-yl)propanoic acid with amines generates PROTAC® linkers. This exploits the carboxylic acid's nucleophilicity while preserving the Boc-protected tertiary nitrogen, crucial for maintaining water solubility during bioconjugation [6].
Solvent-reduction strategies markedly improve the sustainability of 1-methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine synthesis. Cyclocondensations using 2-aminoimidazole and N-arylitaconimides achieve 89% yield in isopropyl alcohol with 2.0 equivalents of sodium acetate, avoiding halogenated solvents. Kinetic studies confirm completion within 1 hour at reflux, with water as the sole byproduct [10]. Aqueous-phase reactions are equally viable: Pd/C-catalyzed transformations of lignin β-O-4 models in toluene/water mixtures (3:1 v/v) demonstrate high functional group tolerance. This system facilitates simultaneous C–O cleavage and C–N bond formation without organic solvents, achieving 60.5% yield while reducing E-factor by 4.7 compared to DMF-based protocols [3] [10]. Additional green metrics include:
Table 2: Green Chemistry Metrics for Solvent Systems
Reaction Conditions | PMI | E-Factor | Energy Input (kWh/mol) |
---|---|---|---|
iPrOH (reflux, 1 h) | 8.2 | 12.1 | 0.8 |
Toluene/H₂O (100°C, 12 h) | 5.7 | 7.3 | 2.1 |
DMF (reflux, 12 h) | 32.5 | 34.8 | 3.5 |
Solvent-free (microwave, 0.5 h) | 1.8 | 2.2 | 1.2 |
Microwave-assisted solvent-free conditions further minimize waste, achieving PMI (Process Mass Intensity) values below 2.0 through rapid dielectric heating [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4